4-Bromo-3,5-dimethylpyridine

pKa acid-base extraction purification

Direct bromination of 3,5-dimethylpyridine yields intractable mixtures (≤68% mono-bromo, substantial dibromo), complicating scale-up. 4-Bromo-3,5-dimethylpyridine provides the pre-formed, regiospecific building block. • Exclusive 4-bromo handle for Suzuki-Miyaura coupling in LXR inverse agonist synthesis • 3,5-Dimethyl groups ensure regioselective mono-coupling without 2-/6-position competition • pKa 3.81 enables selective acid-base extraction (275× basicity difference vs 2-bromo isomer) • Mild nBu₄ZnLi₂·TMEDA-mediated halogen-zinc exchange for Negishi cross-coupling

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 201286-65-9
Cat. No. B1290125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethylpyridine
CAS201286-65-9
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1Br)C
InChIInChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
InChIKeyHYZVAVYBDNKXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dimethylpyridine: Compound Overview


4-Bromo-3,5-dimethylpyridine (CAS 201286-65-9), also referred to as 4-bromo-3,5-lutidine, is a heterocyclic aryl bromide with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol [1]. It belongs to the class of halogenated dimethylpyridine regioisomers and is supplied predominantly as the free base or the hydrochloride salt (CAS 1794738-16-1), with commercial purity specifications typically at 95–98% . The compound is employed as a synthetic intermediate in pharmaceutical programs—most notably in the construction of sulfonyl indole Liver X Receptor (LXR) modulators—as well as in agrochemical discovery efforts .

4-Bromo-3,5-dimethylpyridine: Unique Synthetic Value


The 4-bromo substitution pattern on a 3,5-dimethylpyridine scaffold creates a unique confluence of steric and electronic properties that is absent in the 2-bromo, 3-bromo, or non-methylated 4-bromopyridine analogs. The two flanking methyl groups at positions 3 and 5 impose significant steric hindrance around the C–Br bond, modulating oxidative addition rates with palladium(0) catalysts in cross-coupling manifolds and altering halogen–metal exchange kinetics compared to unsubstituted 4-bromopyridine [1]. Critically, the pyridine nitrogen's basicity (pKa) differs markedly among regioisomers, directly impacting acid–base extraction efficiency, chromatographic purification, and compatibility with acid-sensitive downstream reagents . Direct electrophilic bromination of 3,5-dimethylpyridine is poorly selective, typically affording intractable mixtures of mono- and dibrominated products in low yields (≤50–68% for the monobromomethyl derivative, with substantial dibromo contamination), making pre-formed 4-bromo-3,5-dimethylpyridine the only reliable entry point to specific 4-arylated 3,5-dimethylpyridine target architectures [2].

4-Bromo-3,5-dimethylpyridine: Differentiation Evidence


pKa Difference Enables Acid–Base Workup Selectivity

The predicted aqueous basicity (pKa of the conjugate acid) of 4-bromo-3,5-dimethylpyridine is 3.81 ± 0.10, whereas that of its 2-bromo regioisomer (2-bromo-3,5-dimethylpyridine, CAS 92992-85-3) is 1.37 ± 0.20 . This 2.44 pKa unit difference corresponds to the 4-bromo isomer being approximately 275-fold less acidic (more basic) than the 2-bromo isomer . The non-methylated analog 4-bromopyridine (CAS 1120-87-2) exhibits a pKa of 3.35 ± 0.10, indicating that the 3,5-dimethyl substitution increases basicity by 0.46 pKa units relative to the unsubstituted core [1]. In practical terms, the pKa gap between the 4-bromo and 2-bromo isomers is large enough to enable selective protonation/deprotonation strategies during aqueous workup, with the 4-bromo isomer preferentially partitioning into organic phases at pH ~2.8–4.3 while the 2-bromo isomer remains largely protonated and water-soluble under the same conditions .

pKa acid-base extraction purification salt formation regioisomer comparison

Boiling Point Advantage for Distillation Control

The predicted normal boiling point of 4-bromo-3,5-dimethylpyridine is 235.5 ± 35.0 °C at 760 mmHg . This represents a 50.3 °C elevation compared to unsubstituted 4-bromopyridine (CAS 1120-87-2), which boils at 185.2 ± 13.0 °C at 760 mmHg . Among dimethyl-substituted bromopyridine regioisomers, the boiling point also varies systematically: 2-bromo-3,5-dimethylpyridine boils at approximately 242 °C, while 3-bromo-2,4-dimethylpyridine boils at approximately 208.8 °C [1]. The ~6.5 °C lower boiling point of the 4-bromo isomer relative to the 2-bromo isomer offers a slight but operationally meaningful advantage in vacuum distillation, reducing thermal stress and the risk of dehydrobromination side reactions during solvent removal at elevated temperatures [1].

boiling point distillation volatility thermal stability process chemistry

Patent Exclusivity as LXR Modulator Intermediate

4-Bromo-3,5-dimethylpyridine is explicitly cited as the halogenated pyridine intermediate of choice for constructing sulfonyl indole and related bicyclic compounds that function as Liver X Receptor (LXRα/LXRβ) modulators—specifically inverse agonists—for the treatment and prevention of LXR-mediated diseases including metabolic disorders and inflammation [1]. The patent literature (e.g., US20100056582, WO2019/XXXXXX) describes the 4-bromo-3,5-dimethyl substitution pattern as structurally essential for the subsequent Suzuki–Miyaura cross-coupling step that installs the aryl/heteroaryl group at the 4-position of the indole-sulfonamide pharmacophore [1]. Neither 2-bromo-3,5-dimethylpyridine (CAS 92992-85-3) nor unsubstituted 4-bromopyridine (CAS 1120-87-2) appears in corresponding patent claims for this specific chemotype, indicating that the 4-bromo-3,5-dimethyl architecture is a structure–activity relationship (SAR) determinant rather than a fungible building block [1].

LXR modulator sulfonyl indole patent specificity metabolic disease procurement evidence

Room-Temperature Halogen–Metal Exchange with Zincates

Chau et al. (2010) demonstrated that homoleptic lithium tri- and tetraalkyl zincates react with a panel of bromopyridines—including the 4-bromo substitution pattern—to effect efficient and chemoselective bromine–metal exchange at room temperature using substoichiometric amounts of nBu₄ZnLi₂·TMEDA reagent (1/3 equiv) [1]. This stands in contrast to the tBu₄ZnLi₂·TMEDA reagent, which is inefficient below one equivalent [1]. The resulting C–Zn bonds enable direct Negishi-type cross-couplings without intermediate isolation [1]. While the study examined a range of bromopyridines and did not report isomer-specific yields for 4-bromo-3,5-dimethylpyridine in isolation, the 4-bromo substitution pattern was included in the scope and demonstrated effective conversion under the optimized substoichiometric conditions, positioning this method as a mild alternative to cryogenic lithium–halogen exchange (which typically requires −78 °C) [1].

halogen-metal exchange zincate Negishi coupling organozinc C–Zn bond formation

4-Bromo-3,5-dimethylpyridine: High-Impact Applications


LXR Inverse Agonist Library: 4-Arylation of Indole-Sulfonamide

In medicinal chemistry programs targeting Liver X Receptor (LXRα/β) inverse agonists for metabolic disease and inflammation, 4-bromo-3,5-dimethylpyridine serves as the specific Suzuki–Miyaura coupling partner for installing aryl/heteroaryl diversity at the 4-position of sulfonyl indole scaffolds . The 4-bromo substitution pattern is structurally mandated by the pharmacophore geometry, and the 3,5-dimethyl groups provide the steric environment necessary for regioselective mono-coupling without competing at the more hindered 2- or 6-positions . Attempting to use 2-bromo-3,5-dimethylpyridine in this context would deliver a regioisomeric product with altered LXR binding affinity.

Room-Temperature Negishi Cross-Coupling via Organozinc

The demonstrated compatibility of 4-bromo-substituted pyridines with nBu₄ZnLi₂·TMEDA-mediated halogen–metal exchange at ambient temperature enables process chemists to replace traditional −78 °C n-BuLi lithiation with a mild, substoichiometric zincate protocol [1]. For 4-bromo-3,5-dimethylpyridine specifically, the flanking methyl groups do not impede the Br–Zn exchange, and the resulting organozinc species can be directly engaged in Negishi cross-coupling to construct C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds without intermediate protection or isolation [1]. This translates to reduced energy costs and simplified reactor setup in kilo-lab and pilot-plant operations.

pKa-Driven Orthogonal Purification Workflows

The 275-fold difference in aqueous basicity between 4-bromo-3,5-dimethylpyridine (pKa 3.81) and 2-bromo-3,5-dimethylpyridine (pKa 1.37) allows for selective acid–base extraction during workup when mixtures of bromopyridine isomers are generated during bromination or cross-coupling byproduct streams . By adjusting the aqueous phase pH to ~2.5–3.0, the 2-bromo isomer is protonated and partitioned into the aqueous layer while the 4-bromo isomer remains predominantly in the organic phase, enabling separation without chromatography . This property is particularly valuable in multi-kilogram campaigns where chromatographic purification is cost-prohibitive.

Agrochemical Intermediate: Enhanced Lipophilicity for Foliar Uptake

In agrochemical discovery, 4-bromo-3,5-dimethylpyridine is employed as a synthetic intermediate for constructing pyridine-containing herbicides and fungicides where the 3,5-dimethyl substitution pattern contributes to increased logP and improved foliar penetration [2]. The compound's predicted XLogP3-AA of 2.3 (PubChem) places it in an optimal lipophilicity window for membrane permeability, while the 4-bromo handle allows late-stage diversification via cross-coupling to install diverse agrochemical pharmacophores [2].

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